molecular formula C2H4AlO2 B085560 Aluminum acetate CAS No. 139-12-8

Aluminum acetate

Cat. No.: B085560
CAS No.: 139-12-8
M. Wt: 87.03 g/mol
InChI Key: HDOAYHNQJVFBOY-UHFFFAOYSA-N
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Description

Aluminum acetate, also known as aluminum ethanoate, is a salt formed by the reaction of aluminum hydroxide with acetic acid. It exists in three forms: basic aluminum monoacetate, basic aluminum diacetate, and neutral aluminum triacetate. These compounds are commonly used in various applications, particularly in the medical and industrial fields .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent for hydrolysis reactions.

    Substitution: Various acids or bases can be used as reagents for substitution reactions.

Major Products:

Mechanism of Action

Target of Action

Aluminum Acetate primarily targets the skin tissues . It is used as a topical astringent, which means it shrinks or constricts body tissues . This action is usually localized after topical medicinal application .

Mode of Action

The mode of action of this compound is through its astringent properties . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied . This action causes shrinkage of mucous membranes or exposed tissues and is often used internally to check discharge of blood serum or mucous secretions .

Biochemical Pathways

It is known that this compound acts as an astringent, causing shrinkage or constriction of body tissues through osmotic flow of water . This can affect various biochemical pathways related to fluid balance and tissue integrity.

Result of Action

The result of this compound’s action is the shrinkage or constriction of body tissues, which can help alleviate symptoms of skin irritation . This can happen with conditions like a sore throat, hemorrhages, diarrhea, or with peptic ulcers . Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the solution can affect its astringent action . Additionally, the temperature and pH of the environment can also impact the effectiveness and stability of this compound .

Comparison with Similar Compounds

    Aluminum Hydroxide: Used as an antacid and in vaccine adjuvants.

    Aluminum Chloride: Used in antiperspirants and as a catalyst in organic synthesis.

    Aluminum Sulfate: Used in water purification and as a mordant in dyeing.

Uniqueness of Aluminum Acetate:

Properties

Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot.

CAS No.

139-12-8

Molecular Formula

C2H4AlO2

Molecular Weight

87.03 g/mol

IUPAC Name

aluminum;triacetate

InChI

InChI=1S/C2H4O2.Al/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

HDOAYHNQJVFBOY-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3]

Canonical SMILES

CC(=O)O.[Al]

139-12-8

physical_description

Neutral form: White solid, soluble in water;  [Hawley]

Pictograms

Irritant

Synonyms

aluminum acetate
aluminum acetate hydrate
basic aluminum acetate hydrate
Burow's solution
Domeboro

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aluminum acetate buffer solution—A solution of aluminum was prepared by dissolving 0.1028 g of AlCl3 hexahydrate in 42.6 mL DI water. A 4 mL aliquot of the aluminum solution was mixed with 16 mL of a 0.1 M NaOAc solution at pH 4 to provide a 2 mM Al stock solution.
Name
AlCl3 hexahydrate
Quantity
0.1028 g
Type
reactant
Reaction Step One
Quantity
42.6 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Aluminum acetate
Name
aluminum
[Compound]
Name
Al

Synthesis routes and methods II

Procedure details

An aqueous basic aluminum chloride solution of concentration of 5.0% by weight on the basis of Al2O3 was produced by diluting commercialized aqueous basic aluminum chloride solution (23.5% by weight on the basis of Al2O3, 8.15% by weight of chloride ion, 83.3% of basicity, and pH 4.0) with pure water. The aqueous solution was passed through an acetate-type anion exchange resin column at space velocity 5 to obtain an aqueous basic aluminum acetate solution. The obtained aqueous solution was mixed with aluminum borate in proper amount for adjusting the boron atom at 1200 ppm to the aluminum atom in the aqueous solution. The obtained solution was dried at 140° C. and atmospheric pressure to adjust the water content to be 3% to obtain basic aluminum acetate solid. The boron atom concentration was 1200 ppm to the aluminum atom in the obtained basic aluminum acetate.
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
chloride ion
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reactant
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reactant
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Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
aluminum acetate

Synthesis routes and methods III

Procedure details

97.85 g of lemon-flavored hard candy stock was placed in an aluminum pan and heated at 210° F. to a mobile syrup. To this hot stock was added 2.15 g of a dry, finely-ground mixture containing 0.76 g of Al(CH3CO2)3 and 1.39 g of anhydrous glycine, C2H5NO2. The dry component was evenly distributed in the melted stock by thorough mixing and the product was poured onto a greased aluminum pan, forming a circular mass approximately 4 mm thick. As it cooled toward room temperature, it was scored with a lightly greased knife into pieces approximately 1.5 cm square. On cooling to room temperature, the squares were easily broken out of the mass. The yield was 33 pieces with an average weight of 2.4 g. The aluminum content was 1.0 mg per gram and glycine content was 13.9 mg per gram. The molar ratio of glycine to aluminum was 5 to 1. The flavor was very pleasant, without unpleasant aftertaste, and with an astringent mouth-feel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Al(CH3CO2)3
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0.76 g
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reactant
Reaction Step Two
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1.39 g
Type
reactant
Reaction Step Two
Name
C2H5NO2
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reactant
Reaction Step Two
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reactant
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reactant
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Reaction Step Seven
Name
Aluminum Acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum acetate
Reactant of Route 2
Aluminum acetate
Reactant of Route 3
Aluminum acetate
Reactant of Route 4
Aluminum acetate
Reactant of Route 5
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Reactant of Route 6
Aluminum acetate
Customer
Q & A

Q1: What is aluminum acetate, and what are its common uses?

A1: this compound, also known as Burow's solution, is an aluminum salt with notable antibacterial properties []. It is commonly employed in hospitals as a topical treatment for chronic suppurative otitis media, effectively inhibiting a range of microorganisms including methicillin-resistant Staphylococcus aureus (MRSA) [].

Q2: How effective is this compound against different bacterial strains?

A2: Studies show that this compound's antibacterial potency is dependent on its aluminum concentration []. Importantly, its efficacy remains consistent against both standard Staphylococcus aureus and several MRSA strains, indicating its potential against antibiotic-resistant bacteria [].

Q3: How does this compound compare to other topical antiseptics for otitis media?

A3: In vitro studies suggest that a 5% povidone iodine solution and boric acid powder, which has proven clinical efficacy, show similar promise to this compound for potential clinical use in treating otitis media []. While a 3.25% this compound solution demonstrated the best activity against Pseudomonas aeruginosa compared to other tested solutions, further clinical research on 5% povidone iodine solution is needed [].

Q4: Are there any concerns about the ototoxicity of this compound ear drops?

A4: While this compound possesses potent antimicrobial properties, research on chinchilla models highlights the potential for ototoxicity []. Further investigation is needed to ascertain the safety profile of this compound otic solutions.

Q5: Does storing this compound solution affect its properties and effectiveness?

A5: Research indicates that storing this compound solution (Burow’s solution) for up to 5 months at 4°C had no significant impact on its pH, osmolarity, or antibacterial activity [, ]. This suggests good stability and consistent efficacy over a reasonable storage period.

Q6: Is there a way to prepare this compound solution more quickly?

A6: Yes, a rapid preparation method utilizing commercially available this compound basic (Al2O(CH3CO2)4, Al(OH)(CH3CO2)2) has been developed [, ]. This method involves boiling the compound with specific amounts of tartaric acid and acetic acid for a shorter duration, resulting in a solution with comparable pharmaceutical properties and antibacterial activities to the traditionally prepared solution [, ].

Q7: What are the variations in this compound preparation methods between Japan and other countries?

A7: The formula and preparation of this compound solutions, specifically Burow's solution, differ globally []. The British Pharmacopoeia (BP) and United States Pharmacopeia (USP) utilize a specific type of hydrous aluminum sulfate and a different molar ratio of ingredients compared to the method described in the Teine-Keijin Hospital manual commonly used in Japan []. This discrepancy in formulation and the use of anhydrous aluminum sulfate in the Japanese method can impact dissolution rates and overall stability of the solution [].

Q8: Can this compound be used as a mordant in textile dyeing, and how does it compare to other mordants?

A8: Yes, this compound is an effective mordant for natural dyes on cellulose-based fabrics like cotton and bamboo [, , , ]. Studies comparing this compound to aluminum potassium sulfate revealed that the choice of mordant significantly affects the colorfastness of natural dyes like madder, weld, and coreopsis to laundering and light exposure []. Notably, a 5% owf concentration of this compound resulted in slightly higher colorfastness ratings for coreopsis and weld compared to aluminum potassium sulfate [].

Q9: How does this compound enhance the dyeing of cotton fabrics with lac dye?

A9: Research indicates that pretreating cotton fabrics with tannic acid followed by this compound significantly enhances lac dyeing [, ]. Tannic acid increases aluminum adsorption to the cotton, and the subsequent affinity between aluminum and laccaic acid, the coloring agent in lac dye, leads to a more pronounced dyeing effect [, ].

Q10: Can this compound be used as a catalyst in polymer synthesis?

A10: Yes, this compound demonstrates catalytic activity in the synthesis of poly(ethylene terephthalate) (PET) [, ]. When compared to antimony acetate, this compound exhibits superior catalytic activity and lower toxicity, making it a more environmentally friendly alternative []. Additionally, it surpasses the efficiency of aluminum powder and aluminum hydroxide in PET synthesis [].

Q11: How does this compound contribute to the synthesis of alumina?

A11: this compound serves as a valuable precursor in alumina synthesis [, , ]. Thermal decomposition of this compound at specific temperatures leads to the formation of precursors that can be further processed to obtain submicrometer alumina powders [, , ]. This method allows for control over the physical characteristics of the resulting alumina powder [].

Q12: What is the role of this compound in the creation of aluminum oxide submicro-rings?

A12: this compound, combined with polyvinylpyrrolidone (PVP), forms the basis for synthesizing aluminum oxide submicro-rings (AO-SMRs) via electrospinning []. The this compound and PVP solution undergoes specific processing and calcination steps, ultimately yielding AO-SMRs with controlled properties [].

Q13: Can this compound be utilized in the development of materials for specific applications, such as conformance control in reservoirs?

A13: Research suggests that this compound holds potential as a crosslinker for polyacrylamide (PAM), creating pH-controlled, aluminum-based polymeric gels suitable for conformance control in sour gas reservoirs []. These gels exhibit controllable gelation times and good stability across a range of pH and saline conditions, making them promising for downhole applications [].

Q14: Does this compound have any applications in drug delivery systems?

A14: Yes, research has explored the use of this compound as a cross-linking agent for polyvinyl alcohol (PVA) []. This crosslinking strategy allows for control over the water solubility of PVA, a property crucial for its use in various drug delivery applications [].

Q15: Are there any safety concerns regarding the use of this compound?

A15: While generally considered safe for topical use, some individuals may experience irritation or allergic reactions to this compound [, ]. It is essential to use the appropriate concentration and follow recommended guidelines. In the context of textile dyeing, this compound offers a potentially less environmentally impactful alternative to other mordants, aligning with the principles of green chemistry [].

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